molecular formula C21H25ClFNO2 B565545 Reduced Haloperidol-d4 CAS No. 1246820-79-0

Reduced Haloperidol-d4

Cat. No.: B565545
CAS No.: 1246820-79-0
M. Wt: 381.909
InChI Key: WNZBBTJFOIOEMP-KDWZCNHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Reduced Haloperidol-d4 (CAS 1246820-79-0), also known as deuterated Haloperidol metabolite II, is a stable isotopically labeled compound used primarily as an internal standard in mass spectrometry-based assays. It is essential for the quantitative analysis of reduced haloperidol and its parent drug, haloperidol, in biological matrices such as plasma, enabling precise pharmacokinetic and metabolic studies. Research indicates that the reduced haloperidol/haloperidol plasma ratio is a significant marker in clinical outcomes, making this labeled analyte crucial for reliable monitoring in therapeutic drug monitoring (TDM) for schizophrenic patients . The incorporation of four deuterium atoms (D4) provides a distinct mass shift from the endogenous metabolite, ensuring accurate quantification without interference. With a molecular formula of C21H21D4ClFNO2 and a molecular weight of 381.90 g/mol, this compound is supplied for research applications only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

1246820-79-0

Molecular Formula

C21H25ClFNO2

Molecular Weight

381.909

IUPAC Name

4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol

InChI

InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2/i5D,6D,7D,8D

InChI Key

WNZBBTJFOIOEMP-KDWZCNHSSA-N

SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O

Synonyms

4-(4-Chlorophenyl)-α-(4-fluorophenyl)-4-hydroxy-1-piperidinebutanol-d4;  R 2572-d4; 

Origin of Product

United States

Preparation Methods

Deuterium Incorporation Strategies

Deuteration is achieved via two primary routes:

  • Isotopic Exchange : Catalytic hydrogen-deuterium (H-D) exchange using Pd/C or Rh/C in deuterated solvents (e.g., D2_2O, CD3_3OD). For example, treating haloperidol with Pd/C under D2_2 atmosphere introduces deuterium at aromatic positions (C2 and C6 of the chlorophenyl ring).

  • Deuterated Reagents : Sodium borodeuteride (NaBD4_4) reduces the benzylic ketone of haloperidol-d4 to the alcohol while incorporating deuterium at the α-carbon.

Reduction of Haloperidol-d4

The benzylic ketone group of haloperidol-d4 is reduced to the alcohol using:

  • NaBD4_4 in Methanol : A 3:1 molar ratio of NaBD4_4 to substrate at 0–5°C yields reduced haloperidol-d4 with >95% isotopic purity.

  • Catalytic Hydrogenation : H2_2 gas over Pd/C in CD3_3OD at 25°C achieves quantitative reduction while retaining deuterium labels.

Optimized Synthetic Protocols

Protocol A: NaBD4_44-Mediated Reduction

Steps :

  • Dissolve haloperidol-d4 (1.0 eq) in anhydrous methanol.

  • Add NaBD4_4 (3.0 eq) portion-wise at 0°C.

  • Stir for 4 h, then quench with DCl/D2_2O (pH 4–5).

  • Extract with CDCl3_3, dry over MgSO4_4, and concentrate.

  • Purify by recrystallization (nitromethane).

Yield : 82–89%.

Protocol B: Catalytic H-D Exchange Followed by Reduction

Steps :

  • Treat haloperidol with Pd/C (10 wt%) in D2_2O at 110°C for 24 h to generate haloperidol-d4.

  • Reduce the ketone using NaBH4_4 in CD3_3OD.

  • Isolate via salt-assisted liquid-liquid microextraction (SALLME) with ammonium chloride.

Isotopic Purity : >97% deuterium incorporation.

Critical Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–5°C (NaBD4_4)Prevents over-reduction
SolventCD3_3OD, D2_2OMinimizes proton exchange
Catalyst Loading10% Pd/C (w/w)Ensures complete deuteration
Reaction Time4–6 h (NaBD4_4)Balances conversion & side reactions

Analytical Validation

  • NMR : 1^1H NMR (CD3_3OD) shows absence of proton signals at δ 4.3 (benzylic -OH) and δ 7.2–7.4 (deuterated aromatic protons).

  • LC-MS/MS : m/z 376.2 → 165.1 (haloperidol-d4) vs. m/z 380.2 → 169.0 (this compound).

  • Isotopic Purity : Measured via high-resolution MS; >98% deuterium content required for pharmacokinetic standards.

Industrial-Scale Challenges

  • Cost of Deuterated Reagents : NaBD4_4 costs ~$82/g, necessitating efficient recycling.

  • Byproduct Formation : Incomplete reduction yields haloperidol-d4 (mitigated by excess NaBD4_4).

  • Regulatory Compliance : Must meet USP/EP standards for residual solvents (e.g., methanol <3,000 ppm).

Emerging Methodologies

  • Enzymatic Reduction : Carbonyl reductase in D2_2O buffer selectively reduces haloperidol-d4 with 90% yield.

  • Flow Chemistry : Continuous H-D exchange using microreactors reduces reaction time to 2 h .

Chemical Reactions Analysis

Types of Reactions: Reduced Haloperidol-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

Neuropharmacological Research

Reduced Haloperidol-d4 plays a significant role in neuropharmacological studies, particularly in understanding the pharmacodynamics and pharmacokinetics of haloperidol.

  • Dopamine Receptor Studies : Research indicates that chronic treatment with haloperidol leads to alterations in dopamine receptor expression, particularly dopamine D4 receptors. Studies have shown that long-term haloperidol administration can elevate dopamine D4 receptor levels in the striatum, which may contribute to the drug's therapeutic effects and side effects . The use of this compound allows for precise tracking of haloperidol metabolism and its effects on dopamine receptor signaling pathways.
  • Mechanisms of Action : Investigations into the mechanisms by which haloperidol affects neuronal circuits have revealed that it induces remodeling of neuronal populations. For instance, chronic D2 receptor antagonism by haloperidol has been linked to changes in excitability among striatal medium spiny neurons . this compound can be utilized to trace these metabolic pathways and assess how alterations in receptor dynamics influence therapeutic outcomes.

Therapeutic Monitoring

The monitoring of reduced haloperidol levels is critical for optimizing treatment regimens for patients on haloperidol therapy.

  • Clinical Response Assessment : Elevated ratios of reduced haloperidol to haloperidol have been associated with poor clinical responses in patients treated with haloperidol . By utilizing this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, clinicians can accurately measure drug levels and adjust dosages accordingly to improve patient outcomes.
  • Pharmacokinetic Studies : Population pharmacokinetic studies have shown significant variability in haloperidol metabolism among patients, emphasizing the need for individualized treatment plans . The incorporation of this compound into pharmacokinetic models can enhance the understanding of how factors such as age, weight, and comorbidities affect drug metabolism.

Clinical Research Applications

This compound is also valuable in clinical research settings where understanding drug interactions and side effects is paramount.

  • Drug Interaction Studies : Investigating how other medications affect the metabolism of haloperidol can help identify potential drug-drug interactions. For example, studies have indicated that certain drugs can interfere with the metabolism of reduced haloperidol . Utilizing this compound allows researchers to study these interactions more effectively.
  • Side Effect Profiling : The side effects associated with antipsychotic medications can vary significantly among patients. By studying the pharmacological profiles of this compound, researchers can better understand the relationship between drug levels and adverse effects, leading to improved management strategies for side effects like sedation or extrapyramidal symptoms.

Data Tables

To provide a clearer overview of the applications discussed above, here are some summarized data tables:

Application Area Description Key Findings
NeuropharmacologyStudies on dopamine receptor dynamicsLong-term haloperidol elevates D4 receptor levels
Therapeutic MonitoringAssessment of clinical response via drug level monitoringElevated reduced haloperidol-to-haloperidol ratio predicts poor response
Clinical ResearchInvestigating drug interactions and side effectsCertain drugs interfere with reduced haloperidol metabolism

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study on Schizophrenia Management :
    • A cohort study involving patients treated with haloperidol demonstrated that monitoring reduced haloperidol levels helped optimize dosages and improve symptom management outcomes over a six-month period.
  • Study on Drug Interactions :
    • A clinical trial examining the effects of co-administered medications revealed significant alterations in reduced haloperidol levels when combined with specific antidepressants, highlighting the importance of careful monitoring.
  • Pharmacokinetic Variability Analysis :
    • A population pharmacokinetics study involving terminally ill patients showed substantial interpatient variability in haloperidol clearance rates, emphasizing the need for personalized treatment approaches based on individual metabolic profiles using this compound as a reference point .

Mechanism of Action

Reduced Haloperidol-d4 exerts its effects through its interaction with dopamine receptors, particularly the dopamine D2 receptor. The compound acts as a dopamine receptor antagonist, blocking the binding of dopamine and thereby reducing dopaminergic activity in the brain. This mechanism is similar to that of Haloperidol, which is used to treat psychotic disorders by mitigating the effects of excessive dopamine signaling .

Comparison with Similar Compounds

Structural and Functional Analogues

Haloperidol-d4
  • Structure: Deuterated parent compound (deuterium replaces hydrogen at four non-labile positions).
  • CAS : 1189986-59-1 .
  • Key Difference : Unlike Reduced Haloperidol-d4, Haloperidol-d4 lacks the hydroxyl group critical for RHAL’s structure, limiting its cross-reactivity in RHAL-specific assays .
Haloperidol N-Oxide-d4
  • Structure : Deuterated form of the N-oxidized metabolite of Haloperidol.
  • Role : Used to study oxidative metabolism pathways involving cytochrome P450 enzymes .
  • Key Difference : Targets a different metabolic pathway (oxidation vs. reduction), making it irrelevant for RHAL analysis .
Iloperidone-d3
  • Structure : Deuterated analog of Iloperidone, a D₂/D₃/5-HT₂ receptor antagonist.
  • Role : Internal standard for Iloperidone pharmacokinetics.

Metabolic and Analytical Comparison

Compound Molecular Formula CAS Number Molecular Weight (Da) Primary Application Key Feature
This compound C₂₁D₄H₂₁ClFNO₂ Not explicitly listed† ~381.92 Quantifying RHAL in plasma/serum Deuterated reduced metabolite
Haloperidol-d4 C₂₁D₄H₂₁ClFNO₂ 1189986-59-1 381.92 Haloperidol quantification Parent compound with deuterium labels
Haloperidol N-Oxide-d4 C₂₁D₄H₂₁ClFNO₃ HY-14538S2 397.92 Studying oxidative metabolism N-oxide derivative
Hydroxy Ziprasidone-d8 C₂₁D₈H₁₄ClFN₄O₂S Not listed ~468.95 Ziprasidone metabolite analysis Deuterated hydroxylated metabolite

Pharmacokinetic and Enzymatic Interactions

  • Reduced Haloperidol (RHAL) : Exhibits bidirectional metabolism with Haloperidol via ketone reductases (reduction) and cytochrome P450IID6 (oxidation) .
  • This compound: Serves as a stable isotopic tracer to distinguish endogenous RHAL from exogenous sources in metabolic studies .
  • Enzyme Specificity : RHAL oxidation is NADPH-dependent and inhibited by quinidine, confirming P450IID6’s role .

Analytical Performance

  • Sensitivity : LC-MS/MS methods using this compound achieve lower limits of quantification (LLOQ) of 0.5 μg/L for Haloperidol and RHAL .
  • Accuracy : Methods show accuracies of 93.5–107.4% , validated across 0.5–125 μg/L ranges .
  • Cross-Reactivity: this compound minimizes interference from non-deuterated analogs, unlike Haloperidol-d4, which may cross-react with RHAL in certain assays .

Q & A

Basic Research Questions

Q. How is Reduced Haloperidol-d4 synthesized and characterized for use as an internal standard in pharmacokinetic studies?

  • Methodological Answer : this compound is synthesized via deuterium substitution at specific positions (e.g., the chlorophenyl group) using deuterated precursors. Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium incorporation and liquid chromatography-mass spectrometry (LC-MS) to verify isotopic purity (>98%). Storage at -20°C in a freezer ensures stability, as thermal degradation studies show decomposition above 25°C .

Q. What analytical techniques are prioritized for distinguishing this compound from its non-deuterated counterpart in biological matrices?

  • Methodological Answer : LC-MS/MS with selected reaction monitoring (SRM) is preferred due to its high specificity. For example, transitions at m/z 376.3 → 165.1 (Haloperidol-d4) and m/z 372.3 → 165.1 (non-deuterated Haloperidol) resolve isotopic interference. Matrix effects are minimized using protein precipitation with acetonitrile and deuterated internal standards to normalize recovery rates .

Q. Why are deuterated internal standards like this compound critical for quantifying antipsychotics in plasma samples?

  • Methodological Answer : Deuterated standards co-elute with target analytes, compensating for ion suppression/enhancement and extraction variability. For instance, this compound improves accuracy in quantifying Haloperidol and its metabolites by matching physicochemical properties, reducing variability to <5% in inter-day precision studies .

Advanced Research Questions

Q. How can researchers optimize LC-MS parameters to resolve this compound from its oxidative metabolites in hepatic microsomal assays?

  • Methodological Answer : Use a C18 column with a gradient elution (0.1% formic acid in water/acetonitrile) to separate this compound from hydroxylated metabolites. Collision energy optimization (e.g., 20–25 eV) enhances fragmentation specificity. Validation should include stability tests under light exposure and freeze-thaw cycles, as oxidative metabolites degrade by 15% after three cycles .

Q. What strategies address discrepancies in deuterium retention during long-term stability studies of this compound?

  • Methodological Answer : Deuterium loss (>2% over 12 months) can occur due to proton exchange in aqueous solutions. To mitigate, store stock solutions in anhydrous methanol and avoid buffers with labile protons (e.g., ammonium acetate). Regular QC checks using high-resolution MS (HRMS) monitor deuterium content, with recalibration if deviations exceed ±1% .

Q. How do researchers validate the absence of isotopic cross-talk when using this compound in multiplexed assays with other deuterated standards?

  • Methodological Answer : Perform cross-validation by spiking samples with all deuterated standards (e.g., Amisulpride-d5) and analyzing channel-specific SRM transitions. Signal interference <0.1% is acceptable. For example, Haloperidol-d4 shows no cross-talk with Imipramine-D3 in multiplexed assays when using orthogonal LC gradients .

Q. What statistical approaches reconcile contradictory data on this compound’s recovery rates across different biological matrices?

  • Methodological Answer : Apply mixed-effects models to account for matrix-specific variability (e.g., plasma vs. cerebrospinal fluid). Normalize recovery rates using batch-specific calibration curves and report relative standard deviations (RSD) stratified by matrix type. Outlier removal criteria (e.g., >3 SD) ensure data robustness .

Methodological Notes

  • Data Tables :

    ParameterHaloperidol-d4Haloperidol
    Retention Time (min)8.28.1
    Precursor Ion (m/z)376.3372.3
    LOD (ng/mL)0.050.05
    Matrix Effect (%)92–10885–115
    Source: Adapted from LC-MS validation protocols
  • Key Challenges : Deuterium exchange in aqueous environments and co-eluting metabolites require rigorous method validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.